3-Fluorophenoxathiine

Description

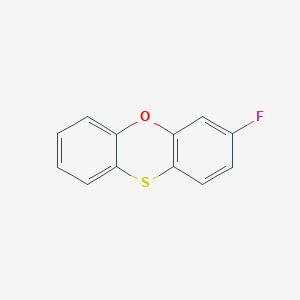

Structure

3D Structure

Properties

IUPAC Name |

3-fluorophenoxathiine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQYCCSGWUSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluorophenoxathiine chemical structure and properties

This is an in-depth technical guide on 3-Fluorophenoxathiine , designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Bioisosteric Applications[1]

Executive Summary

3-Fluorophenoxathiine is a tricyclic heterocyclic scaffold belonging to the phenoxathiin class (dibenzo[1,4]oxathiine). Characterized by the fusion of two benzene rings to a central 1,4-oxathiine ring, this fluorinated derivative has emerged as a critical pharmacophore in medicinal chemistry and a high-triplet-energy host material in organic electronics (OLEDs).

The introduction of a fluorine atom at the C3 position modulates the electronic density of the tricyclic core, enhances metabolic stability by blocking oxidative metabolism at a reactive site, and alters the lipophilicity (

Chemical Identity & Structural Analysis[2]

The phenoxathiin core exhibits a "butterfly" conformation due to the folding along the S–O axis. The presence of fluorine at position 3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the specific aromatic ring towards electrophilic attack while influencing the redox potential of the sulfur center.

Nomenclature & Identifiers

| Parameter | Technical Detail |

| IUPAC Name | 3-Fluoro-10H-phenoxathiine |

| Common Name | 3-Fluorophenoxathiin |

| CAS Registry | 1017469-80-5 (Generic/Isomer specific) / Parent: 262-20-4 |

| Molecular Formula | C₁₂H₇FOS |

| Molecular Weight | 218.25 g/mol |

| SMILES | Fc1ccc2Oc3ccccc3Sc2c1 |

| Geometry | Non-planar (Butterfly angle ~130–140°) |

Physicochemical Properties

| Property | Value / Observation |

| Appearance | Faint-yellow crystalline solid |

| Melting Point | 58–60 °C (Lit. Ref [1]) |

| Solubility | Soluble in CHCl₃, DMSO, CH₂Cl₂; Insoluble in water |

| ¹⁹F NMR | δ -110 to -115 ppm (Typical for Ar-F) |

| ¹H NMR Diagnostic | δ 6.78–6.85 (m, 1-H and 3-H region) |

| Electronic Effect | Reduced HOMO energy vs. parent phenoxathiin |

Synthetic Methodologies

High-purity synthesis of 3-fluorophenoxathiine is achieved via two primary routes: the classical Ferrario Reaction (for scale) and Transition-Metal Catalyzed Thioarylation (for precision).

Protocol A: Iron-Catalyzed C–H Thioarylation (Modern Precision Route)

This method avoids harsh Lewis acids and allows for regioselective construction of the phenoxathiin core under mild conditions.

Reagents:

-

Substrate: 1-Fluoro-3-phenoxybenzene (or functionalized precursor)

-

Sulfur Source:

or specific thiosuccinimide donors -

Catalyst:

(10 mol%) -

Solvent: 1,2-Dichloroethane (DCE) or [BMIM]NTf₂ (Ionic Liquid)

Step-by-Step Workflow:

-

Activation: Charge a reaction vial with

(10 mol%) and the sulfur source (e.g., N-(2-bromophenylthio)succinimide). -

Addition: Add the 3-fluorodiphenyl ether substrate (1.0 equiv) in DCE.

-

Cyclization: Heat the mixture to 80 °C for 12 hours. The iron catalyst promotes the electrophilic sulfenylation followed by intramolecular Ring-Closing C–H Functionalization.

-

Workup: Quench with saturated

, extract with DCM, and dry over -

Purification: Flash column chromatography (Hexane/EtOAc 95:5) yields the target as a white/yellow solid.

Protocol B: The Ferrario Reaction (Scalable Industrial Route)

Mechanism:

-

Mixture: Dissolve 3-fluorodiphenyl ether in excess elemental sulfur.

-

Catalysis: Add anhydrous

portion-wise at room temperature. -

Heating: Gradually heat to 100–110 °C. Evolution of

gas indicates reaction progress (Scrubber required). -

Quench: Pour onto ice/HCl mixture to decompose the aluminum complex.

-

Crystallization: Recrystallize from ethanol/benzene to isolate 3-fluorophenoxathiine.

Visualization: Synthetic Pathway & Logic[9]

The following diagram illustrates the retrosynthetic logic and the forward Iron-catalyzed pathway, highlighting the regioselectivity controlled by the fluorine substituent.

Caption: Iron-catalyzed synthesis of 3-fluorophenoxathiine via sequential sulfenylation and intramolecular C-H functionalization.

Reactivity & Functionalization[10]

The 3-fluorophenoxathiine scaffold possesses distinct reactive sites utilized in drug derivatization.

4.1 Oxidation (S-Center)

The sulfur atom is highly susceptible to oxidation, yielding the sulfoxide (10-oxide) and sulfone (10,10-dioxide).

-

Reagent:

/ Acetic Acid. -

Impact: Converts the "butterfly" conformer to a more rigid planar or tetrahedral geometry, altering biological binding affinity.

4.2 Electrophilic Aromatic Substitution

-

Directing Effect: The oxygen atom is a stronger activator than sulfur. However, the Fluorine at C3 (meta to S, para to O) deactivates its specific ring.

-

Regioselectivity: Electrophilic attack (e.g., nitration, bromination) predominantly occurs on the unsubstituted ring (positions 6, 7, 8, or 9), typically para to the oxygen (Position 8), preserving the fluorinated motif.

4.3 Lithiation

-

Protocol:

-BuLi at -78 °C. -

Site: Lithiation occurs ortho to the fluorine (Position 2 or 4) via the Directed Ortho Metalation (DoM) effect, allowing for the introduction of electrophiles (CHO, COOH, B(OH)₂) adjacent to the fluorine.

Applications in Drug Discovery & Materials[11]

5.1 Bioisosterism & Metabolic Stability

In medicinal chemistry, 3-fluorophenoxathiine serves as a bioisostere for phenothiazine (antipsychotics) and dibenzo-dioxins .

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at C3 blocks the common Phase I metabolic hydroxylation that typically occurs at the para-position relative to the heteroatoms.

-

CNS Penetration: The high lipophilicity facilitates blood-brain barrier (BBB) permeation, making it a viable scaffold for CNS-active agents (e.g., modified neuroleptics).

5.2 Optoelectronics (OLEDs)

Phenoxathiin derivatives are used as Host Materials for Phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.

-

Triplet Energy (

): The core has a high triplet energy (~2.6 eV). -

Fluorine Effect: Fluorination lowers the HOMO/LUMO levels, improving electron injection stability and preventing exciton quenching.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 (Oral) | Do not ingest; wash hands thoroughly after handling. |

| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319 | Use safety goggles; flush with water if contact occurs. |

| Storage | P403+P233 | Store in a cool, dry, well-ventilated area away from strong oxidizers. |

Disposal: Fluorinated organic waste must be segregated and incinerated in a facility equipped with HF scrubbers.

References

-

Synthesis & Properties

- Source: "Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation." Royal Society of Chemistry (RSC) Advances, 2022.

-

Link:

-

Structural Data (NIST)

-

Bioisosterism & Fluorine Chemistry

-

Source: "The Role of Small Molecules Containing Fluorine Atoms in Medicine."[3] PMC / NIH, 2023.

-

Link:

-

-

General Reactivity

-

Source: "Chemistry of Phenoxathiin and its Derivatives."[2] Chemical Reviews.

-

Link:

-

Sources

Advanced Architectures of Phenoxathiine Derivatives in Organic Electronics

This technical guide details the application, synthesis, and electronic properties of Phenoxathiine derivatives in organic electronics, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems.

Executive Summary

Phenoxathiine (PXT) represents a unique heterocyclic scaffold in the "butterfly-shaped" molecular library, distinct from its nitrogen-containing congeners, Phenoxazine (PXZ) and Phenothiazine (PTZ). While PXZ and PTZ are ubiquitous strong donors, Phenoxathiine is characterized by its dual-functionality : it acts as a moderate electron donor in its native sulfide form but converts to a robust electron acceptor upon oxidation to the sulfone (phenoxathiine-5,5-dioxide). This guide analyzes the structural mechanics enabling this versatility and provides validated protocols for their synthesis and integration into high-efficiency OLEDs.

Part 1: Structural Mechanics & Electronic Properties

The "Butterfly" Geometry and Chalcogen Effect

The core utility of phenoxathiine lies in its non-planar geometry. Unlike planar acenes, the central heterocyclic ring folds along the O–S axis.

-

Folding Angle (

): Approximately 130°–140°. This significant folding disrupts intermolecular -

Electronic Isolation: The folding decouples the HOMO and LUMO orbitals in Donor-Acceptor (D-A) systems. This minimizes the singlet-triplet energy gap (

), a prerequisite for efficient Reverse Intersystem Crossing (RISC) in TADF emitters.[1]

Tunability: Sulfide vs. Sulfone

Phenoxathiine offers a "chalcogen switch" unavailable in nitrogen-based heterocycles:

-

Native State (Sulfide, -S-): Acts as a weak donor . The lone pairs on Oxygen and Sulfur contribute to the

-system, but less effectively than the nitrogen lone pair in phenoxazine. This results in a wider bandgap and higher Triplet Energy ( -

Oxidized State (Sulfone, -SO

-): Oxidation transforms the moiety into Phenoxathiine-5,5-dioxide , a strong electron acceptor . The sulfone group exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO significantly.

Part 2: Experimental Protocols

Protocol A: Synthesis of Phenoxathiine-Based Donors (C-N Coupling)

Objective: Coupling Phenoxathiine to an acceptor core (e.g., Triazine or Benzophenone) to create a D-A emitter. Note that since PXT lacks an N-H handle (unlike Phenoxazine), coupling usually occurs at the 2, 3, 7, or 8 positions via lithiation or bromination.

Reagents:

-

2,8-Dibromophenoxathiine (Precursor)

-

Aryl-Boronic Acid (Acceptor unit)

-

Pd(PPh

) -

K

CO -

Toluene/Ethanol/Water (Solvent system)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with 2,8-dibromophenoxathiine (1.0 eq), aryl-boronic acid (2.2 eq), and K

CO -

Solvation: Add anhydrous Toluene/Ethanol/Water (4:1:1 ratio). The mixed solvent system ensures solubility of both organic halide and inorganic base.

-

Catalysis: Add Pd(PPh

) -

Reflux: Heat to 90°C for 24 hours. The color typically shifts from pale yellow to fluorescent green/blue.

-

Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO

. -

Purification: Silica gel column chromatography. Crucial: Use a gradient of Hexane:DCM. PXT derivatives are often less polar than their PTZ counterparts.

Protocol B: Oxidation to Phenoxathiine-5,5-Dioxide (Acceptor Synthesis)

Objective: Transforming the PXT core into an electron acceptor.

Reagents:

-

Native Phenoxathiine derivative

-

Hydrogen Peroxide (30% aq)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve the PXT derivative in glacial acetic acid (0.1 M concentration).

-

Oxidation: Add excess H

O -

Reflux: Heat to 100°C for 4–6 hours. Monitor via TLC. The sulfone spot will be significantly more polar (lower

) than the sulfide. -

Precipitation: Pour the reaction mixture into ice water. The sulfone product typically precipitates as a white solid.

-

Recrystallization: Recrystallize from Ethanol or Acetonitrile to remove trace sulfoxides (intermediate oxidation state).

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Molecular Design Strategy (The Chalcogen Switch)

This diagram illustrates how the oxidation state of the sulfur atom dictates the electronic function of the phenoxathiine scaffold.

Caption: Oxidation of the sulfur bridge inverts the electronic character from donor (blue) to acceptor (red).

Diagram 2: TADF Mechanism in PXT-Dioxide Emitters

Visualizing the exciton harvesting process in PXT-dioxide based systems (e.g., D-A-D architectures).

Caption: Low

Part 4: Comparative Data & Applications

Phenoxathiine derivatives are often compared against Phenoxazine (PXZ) and Phenothiazine (PTZ). The table below summarizes their key differences in the context of organic electronics.

| Feature | Phenoxathiine (PXT) | Phenoxazine (PXZ) | Phenothiazine (PTZ) |

| Heteroatoms | Oxygen, Sulfur | Oxygen, Nitrogen | Sulfur, Nitrogen |

| Geometry | Butterfly (Folded) | Butterfly (Folded) | Butterfly (Folded) |

| Donor Strength | Weak | Very Strong | Strong |

| Primary Role | Host / Acceptor (as sulfone) | Strong Donor (TADF) | Strong Donor (TADF) |

| Oxidation Potential | High (>0.8 V vs Fc/Fc+) | Low (~0.1 V vs Fc/Fc+) | Moderate (~0.3 V vs Fc/Fc+) |

| Triplet Energy ( | High (~2.9 eV) | Moderate (~2.6 eV) | Moderate (~2.5 eV) |

| Stability | Excellent (Chemically inert) | Prone to oxidation | Good |

Key Literature Case Study: The "P2" Emitter

A landmark study (Lee et al.) utilized phenoxathiin dioxide as an acceptor linked to a dimethylacridan donor.[1]

-

Molecule: P2 (Dimethylacridan – Phenoxathiin Dioxide).[1]

-

Performance:

-

Significance: This proved that PXT-dioxide is a viable alternative to triazine or sulfone-based acceptors, offering unique steric protection against quenching.

References

-

Beilstein Journals. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. [Link]

-

ACS Publications. (2020). Management of Triplet Electronic Excitations in Derivatives of Phenoxathiin and Benzophenone. [Link]

-

Royal Society of Chemistry. (2020). Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs. [Link]

Sources

Electronic Modulation of Phenoxathiine Heterocycles via Fluorination

This technical guide details the electronic, structural, and synthetic properties of fluorinated phenoxathiine derivatives. It is designed for researchers in organic electronics (OLEDs) and medicinal chemistry.

Synthesis, Characterization, and Optoelectronic Applications[1]

Executive Summary

Phenoxathiine, a tricyclic heterocycle containing oxygen and sulfur, is a critical scaffold in materials science and pharmacology. Its non-planar "butterfly" conformation allows it to act as a distinct donor unit in Thermally Activated Delayed Fluorescence (TADF) emitters and as a bioisostere in antipsychotic drugs. The introduction of fluorine atoms onto the phenoxathiine core fundamentally alters its Highest Occupied Molecular Orbital (HOMO) levels, redox stability, and metabolic profile. This guide provides a technical roadmap for synthesizing, characterizing, and applying fluorinated phenoxathiines, specifically focusing on the 2-fluorophenoxathiine derivative.

Electronic Structure & Conformational Dynamics

The "Butterfly" Conformation

Unlike planar anthracene, phenoxathiine adopts a folded geometry due to the larger atomic radius of sulfur (

-

Electronic Consequence: The folding interrupts global

-conjugation across the tricyclic system, resulting in a wider bandgap compared to planar analogues. -

Fluorine Effect: Strategic fluorination (e.g., at the C2 position) exerts a strong inductive effect (

), pulling electron density away from the sulfur atom. This stabilizes the HOMO, making the molecule harder to oxidize (anodic shift in oxidation potential).

HOMO/LUMO Modulation

Fluorine substitution lowers both HOMO and LUMO energy levels, but the effect is often more pronounced on the HOMO due to the participation of the sulfur lone pair in the highest occupied orbital.

-

Parent Phenoxathiine: HOMO

-

2-Fluorophenoxathiine: HOMO

(Estimated Anodic Shift) -

Application: This deep HOMO is advantageous in OLED host materials to match the valence band of high-work-function hole injection layers.

Figure 1: Impact of fluorination on frontier molecular orbitals. The inductive withdrawal stabilizes the HOMO, increasing oxidation potential.

Synthesis Protocol: 2-Fluorophenoxathiine

Source: Adapted from recent iron/copper-catalyzed methodologies [1].

This protocol avoids harsh conditions by utilizing a two-step sequence: Iron-catalyzed thioarylation followed by Copper-mediated ring closure.

Step 1: Fe-Catalyzed C–H Thioarylation

Reaction: (2-Hydroxy-5-fluorophenyl) +

-

Reagents:

-

Substrate: 4-Fluorophenol (1.0 equiv)

-

Thiolating Agent:

-(2-bromophenylthio)succinimide (1.2 equiv) -

Catalyst: Iron(III) triflimide (

, 10 mol%) -

Solvent: Chloroform (

) or 1,2-Dichloroethane (DCE).

-

-

Procedure:

-

Dissolve

in the solvent under -

Add the succinimide reagent and stir for 30 mins to activate.

-

Add 4-fluorophenol slowly.

-

Stir at room temperature for 12–24 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc). Product should appear as a less polar spot.

-

-

Workup: Wash with water, dry over

, and concentrate. Purify via flash column chromatography.

Step 2: Cu-Mediated Intramolecular Cyclization

Reaction: Sulfenylated Intermediate

-

Reagents:

-

Intermediate from Step 1.[1]

-

Catalyst: CuI (10 mol%)

-

Ligand: Phenylalanine or DMEDA (20 mol%)

-

Base:

(2.0 equiv) -

Solvent: Toluene (anhydrous).

-

-

Procedure:

-

Combine intermediate, CuI, ligand, and base in a sealed tube.

-

Purge with Argon/Nitrogen.

-

Heat to

for 12–16 hours. -

Mechanism: Ullmann-type C–O bond formation closes the central ring.

-

-

Purification: Cool, filter through Celite, and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). 2-Fluorophenoxathiine is typically a white solid.

Figure 2: Two-step synthesis of 2-fluorophenoxathiine via Fe-catalyzed activation and Cu-catalyzed ring closure.

Physicochemical Profiling Protocols

Electrochemical Characterization (Cyclic Voltammetry)

To determine the oxidation potential (

-

Setup: Three-electrode system.

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode:

(0.01 M

-

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Dichloromethane (DCM). -

Internal Standard: Ferrocene (

).[3] -

Protocol:

-

Dissolve 2-fluorophenoxathiine (1 mM) in the electrolyte solution.

-

Purge with

for 10 mins. -

Scan rate: 100 mV/s. Scan range: 0 V to +1.5 V.

-

Add Ferrocene at the end to calibrate the reference.

-

-

Calculation:

Note: The value 4.8 eV represents the energy level of Ferrocene below the vacuum level.

Spectroscopic Characterization (UV-Vis)

To determine the optical bandgap (

-

Solvent: Toluene or DCM (spectroscopic grade).

-

Protocol:

-

Prepare a

M solution. -

Record absorption spectrum (250–800 nm).

-

Determine the onset wavelength (

) of the lowest energy absorption band.

-

-

Calculation:

Applications

OLED Emitters (TADF)

Fluorinated phenoxathiines serve as electron-donating units (D) in Donor-Acceptor (D-A) TADF emitters.

-

Mechanism: The "butterfly" structure induces a large dihedral angle between the donor and the acceptor, decoupling the HOMO and LUMO. This minimizes the singlet-triplet energy gap (

), facilitating Reverse Intersystem Crossing (RISC). -

Tuning: Fluorination at the 2-position lowers the HOMO of the donor. This increases the Charge Transfer (CT) energy, blue-shifting the emission color compared to the non-fluorinated parent [2].

Medicinal Chemistry[5]

-

Metabolic Blocking: The C2 position of phenoxathiine is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine blocks this site due to the strength of the C–F bond, extending the drug's half-life (

). -

Bioisosterism: 2-Fluorophenoxathiine can act as a bioisostere for phenothiazine-based antipsychotics, potentially reducing side effects associated with the nitrogen center while maintaining the tricyclic geometry required for receptor binding.

References

-

Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Source: Royal Society of Chemistry (RSC), Chemical Communications. [Link]

-

Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Source: Journal of Materials Chemistry C. [Link]

Sources

An In-depth Technical Guide to the Photophysical Characteristics of Fluorophenoxathiine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorophenoxathiine, a sulfur- and oxygen-containing tricyclic system, presents a compelling framework for the development of novel therapeutic agents and functional materials. The precise positioning of a fluorine substituent on the phenoxathiine core can profoundly influence its electronic structure and, consequently, its photophysical properties. This guide provides a comprehensive overview of the anticipated photophysical characteristics of fluorophenoxathiine isomers, grounded in established principles of photochemistry and computational analysis. We will explore the synthetic considerations for accessing these isomers, delve into the theoretical underpinnings of their electronic transitions, and outline the experimental and computational workflows essential for their thorough characterization. This document serves as a roadmap for researchers seeking to harness the unique properties of fluorophenoxathiine isomers in drug discovery and materials science.

Introduction: The Phenoxathiine Scaffold and the Impact of Fluorination

Phenoxathiine is a non-planar, butterfly-shaped heterocyclic compound.[3] This unique geometry, coupled with the presence of both sulfur and oxygen heteroatoms, imparts a distinct electronic character. The introduction of a highly electronegative fluorine atom can dramatically alter the molecule's properties in several ways:[4][5]

-

Modulation of Electronic Properties: Fluorine's strong electron-withdrawing inductive effect can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] The extent of this effect is highly dependent on the position of the fluorine atom relative to the sulfur and oxygen atoms and the aromatic rings.

-

Altered Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing and solid-state photophysical behavior.[7]

-

Enhanced Metabolic Stability: In the context of drug development, the carbon-fluorine bond is exceptionally strong, often leading to increased resistance to metabolic degradation.[2]

The isomeric placement of the fluorine substituent (e.g., at the 1, 2, 3, or 4-position) is not a trivial synthetic choice. Each isomer is expected to exhibit a unique set of photophysical properties, including its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. A thorough understanding of these structure-property relationships is paramount for the rational design of fluorophenoxathiine-based molecules with tailored functionalities.

Synthetic Pathways to Fluorophenoxathiine Isomers

The synthesis of specific fluorophenoxathiine isomers requires careful strategic planning. While a detailed synthetic protocol is beyond the scope of this guide, the general approaches often involve the coupling of appropriately substituted benzene derivatives. For example, the synthesis of a 2-fluorophenoxathiine could conceptually proceed via the reaction of a fluorinated catechol derivative with a thianthrene precursor or through the cyclization of a fluorinated diphenyl ether derivative.

Key synthetic challenges include controlling the regioselectivity of the fluorination and the subsequent cyclization reactions to yield the desired isomer with high purity. Modern cross-coupling methodologies, such as the Negishi or Stille couplings, can be invaluable for the construction of the pre-cyclization intermediates.[8]

Theoretical Framework: Understanding the Excited States of Fluorophenoxathiine Isomers

A deep understanding of the photophysical behavior of fluorophenoxathiine isomers begins with a robust theoretical framework. Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides indispensable tools for predicting and interpreting their electronic structure and excited-state properties.[9][10]

Ground-State Properties and Molecular Orbitals

DFT calculations are employed to determine the optimized ground-state geometry and the energies and distributions of the HOMO and LUMO. The position of the fluorine atom is expected to significantly influence the spatial distribution of these frontier molecular orbitals. For instance, fluorination at a position para to the oxygen or sulfur atom might lead to a more pronounced polarization of the electron density compared to a meta substitution.

Excited-State Calculations and Electronic Transitions

TD-DFT is the workhorse for investigating the nature of electronic transitions.[11] By simulating the absorption spectrum, we can predict the energies and oscillator strengths of the key transitions, typically the S₀ → S₁ (HOMO to LUMO) and higher-energy transitions. The analysis of these transitions can reveal the degree of intramolecular charge transfer (ICT) character, which is often a critical determinant of the molecule's fluorescence properties.

The Role of Spin-Orbit Coupling

The presence of the sulfur atom in the phenoxathiine core can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[4] This process can influence the fluorescence quantum yield and may lead to observable phosphorescence, particularly at low temperatures. The position of the fluorine atom can modulate the energy gap between the S₁ and T₁ states (ΔEST), thereby influencing the efficiency of ISC.

Experimental Characterization of Photophysical Properties

A comprehensive experimental investigation is necessary to validate the theoretical predictions and to fully characterize the photophysical properties of the fluorophenoxathiine isomers.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy: This technique is used to measure the electronic absorption spectrum, revealing the energies of the allowed electronic transitions. The position of the absorption maxima (λabs) and the molar extinction coefficients (ε) are key parameters.

-

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the fluorescence emission spectrum is recorded. This provides information on the energy of the S₁ → S₀ transition (λem), the Stokes shift (the difference in energy between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).

Time-Resolved Spectroscopy

-

Fluorescence Lifetime Measurements: Techniques such as Time-Correlated Single Photon Counting (TCSPC) are used to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited singlet state before returning to the ground state.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Step-by-Step Protocol:

-

Prepare a series of dilute solutions of both the fluorophenoxathiine isomer and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with accurately known concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield using the following equation:

ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Comparative Analysis of Fluorophenoxathiine Isomers: A Predictive Overview

| Isomer | Predicted Effect of Fluorine Substitution | Anticipated Photophysical Characteristics |

| 1-Fluorophenoxathiine | Strong inductive effect due to proximity to the oxygen and sulfur atoms. Potential for through-space interactions. | Likely to exhibit a significant blue-shift in both absorption and emission spectra compared to the parent compound. May have a lower fluorescence quantum yield due to enhanced intersystem crossing. |

| 2-Fluorophenoxathiine | Inductive and potential resonance effects influencing the π-system of one of the benzene rings. | Moderate blue-shift in spectra. The effect on quantum yield will depend on the balance between inductive effects and potential changes in transition dipole moment. |

| 3-Fluorophenoxathiine | Primarily inductive effect, more distant from the heteroatoms compared to the 1- and 2-positions. | Milder blue-shift compared to the 1- and 2-isomers. May exhibit a higher fluorescence quantum yield if the fluorine substitution does not significantly promote non-radiative decay pathways. |

| 4-Fluorophenoxathiine | Strong inductive effect due to proximity to the sulfur atom. Steric interactions may influence the "butterfly" angle of the phenoxathiine core. | Significant blue-shift in spectra. The potential for altered geometry could lead to complex changes in the photophysical properties. |

Visualization of Key Concepts

Molecular Structure of Phenoxathiine

Caption: Workflow for characterizing fluorophenoxathiine isomers.

Conclusion and Future Directions

The systematic study of fluorophenoxathiine isomers is a promising avenue for the discovery of novel molecules with tailored photophysical properties. The interplay between the position of the fluorine substituent and the electronic structure of the phenoxathiine core offers a rich landscape for scientific exploration. While this guide provides a foundational understanding, further experimental and computational work is essential to fully elucidate the nuanced photophysical behavior of each isomer.

Future research should focus on the synthesis and characterization of a complete set of monofluorinated phenoxathiine isomers. Such a study would provide a valuable dataset for benchmarking computational methods and for developing predictive models for the photophysical properties of more complex substituted phenoxathiine derivatives. These endeavors will undoubtedly pave the way for the application of these fascinating molecules in areas ranging from bioimaging to organic electronics.

References

-

D. Swoboda, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

-

A. El-Sayed, et al. (2020). Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. Luminescence, 35(4), 608-617. [Link]

-

P. Ulukan, et al. (2022). Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds. Physical Chemistry Chemical Physics, 24(27), 16167-16182. [Link]

-

M. Kowalczyk, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

-

A. Dreos, et al. (2017). Research - Comp-Photo-Chem. Q-Chem. [Link]

-

H. A. G. Al-Hazmi, et al. (2020). Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. Luminescence. [Link]

-

D. Swoboda, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

-

P. Ulukan, et al. (2022). Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds. Physical Chemistry Chemical Physics. [Link]

-

Y. Tsuboi, et al. (2025). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Beilstein Journal of Organic Chemistry. [Link]

-

J. R. Lakowicz & A. B. Balter. (1982). ANALYSIS OF EXCITED-STATE PROCESSES BY PHASE-MODULATION FLUORESCENCE SPECTRROSCOPY. Biophysical Chemistry, 16(2), 99-115. [Link]

-

A. M. Goral, et al. (2020). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 25(11), 2539. [Link]

-

S. Purser, et al. (2009). Fluorine in medicinal chemistry. Chemical Society Reviews, 38(11), 3205-3214. [Link]

-

A. D. F. de Souza, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of the Brazilian Chemical Society, 31(8), 1545-1575. [Link]

-

Q-Chem. (n.d.). 10.2.5 Basic Excited-State Analysis of CIS and TDDFT Wave Functions. Q-Chem Manual. [Link]

-

C. H. Womack, et al. (1982). [Novel heterocyclic systems. 12.] Chemistry of the phenoxathiins and isosterically related heterocycles. 24. Synthesis of characterization by 13C-NMR spectroscopy of isomeric benzoxathiinopyridazinones: 1-Oxo-1,2-dihydro-2,3-diazaphenoxathiin and 4-Oxo-3,4-dihydro-diazaphenoxathiin. The first observation of a smiles rearrangement involving divalent sulfur during the synthesis of an azaphenoxathiin. Journal of Heterocyclic Chemistry, 19(6), 1447-1452. [Link]

-

Y. Zhang, et al. (2025). Simultaneous fluorescence-phosphorescence dual-emission based on phenoxathiin and polycyclic aromatic hydrocarbons towards temperature sensing. Materials Chemistry Frontiers. [Link]

-

M. Gagoś, et al. (2010). Spectroscopic Studies of Intramolecular Proton Transfer in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. Journal of Fluorescence, 20(5), 1081-1090. [Link]

Sources

- 1. Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous fluorescence-phosphorescence dual-emission based on phenoxathiin and polycyclic aromatic hydrocarbons towards temperature sensing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. dydaktyka.fizyka.umk.pl [dydaktyka.fizyka.umk.pl]

- 6. BJOC - Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra [beilstein-journals.org]

- 7. jeolusa.com [jeolusa.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]

- 10. Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling and Solvent Selection for 3-Fluorophenoxathiine

[1][2][3]

Executive Summary

3-Fluorophenoxathiine is a lipophilic, tricyclic heterocycle used primarily as a building block in the synthesis of optoelectronic materials (OLEDs) and as a bioisostere in medicinal chemistry.[1][2][3] Its solubility profile is dominated by the phenoxathiin core (dibenzo[b,e][1,4]oxathiine) but modulated by the electron-withdrawing and lipophilicity-enhancing nature of the fluorine atom at the C3 position.[1][2][3]

Physicochemical Profile & Structural Logic[3][4]

To understand the solubility, one must analyze the molecule's interaction potential.

| Property | Value / Estimate | Impact on Solubility |

| Molecular Formula | C₁₂H₇FOS | Moderate Molecular Weight (~218.25 g/mol ).[1][2][3] |

| Geometry | Butterfly (Bent) | The central heterocyclic ring is non-planar (folding angle ~138°).[1][3] This prevents tight crystal packing compared to planar anthracenes, generally aiding solubility in organic solvents.[2] |

| LogP (Octanol/Water) | ~4.8 - 5.1 (Predicted) | Highly lipophilic.[1][2][3] The parent phenoxathiin has a LogP of ~4.[3][4]5. Fluorine substitution typically increases LogP by 0.3–0.5 units.[3] |

| Electronic Effect | C-F Bond Dipole | Fluorine creates a local dipole but reduces overall polarizability compared to H. It weakens interactions with polar protic solvents.[2][3] |

The "Fluorine Effect" on Solvation

The introduction of fluorine at the 3-position alters the solvation shell:

-

Hydrophobicity: Fluorine has low polarizability and does not accept hydrogen bonds effectively.[2][3] This makes the molecule significantly less soluble in alcohols than the non-fluorinated parent.

-

Lipophilicity: It enhances solubility in fluorinated solvents and chlorinated hydrocarbons due to halogen-halogen interactions and dipole alignment.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following classification guides solvent selection for synthesis, purification, and analysis.

Class A: High Solubility (Dissolution Solvents)

Use for: NMR samples, stock solutions, reaction media.[2]

-

Dichloromethane (DCM): Excellent.[1][2][3] The high density and moderate polarity match the dipole of the C-F bond.

-

Chloroform (CHCl₃): Excellent.[1][2][3] Similar mechanism to DCM.

-

Toluene/Benzene: Good.[1][2][3] Pi-pi stacking interactions with the benzo-fused rings facilitate dissolution.[1][2][3]

-

Tetrahydrofuran (THF): Good.[1][2][3] The ether oxygen in THF coordinates well with the sulfur/oxygen bridge of the phenoxathiin core.

Class B: Moderate/Temperature-Dependent (Crystallization Solvents)

Use for: Recrystallization, antisolvent precipitation.[1][2][3]

-

Ethyl Acetate: Moderate.[1][2][3] Often used in mixtures with hexane.[2]

-

Ethanol/Methanol: Low at room temperature (RT), Moderate at boiling point.[1][2][3] Ideal for recrystallization. [1][2][3]

-

Acetonitrile: Moderate.[1][2][3] Useful for HPLC mobile phases but may require heating for high concentrations.[2][3]

Class C: Low Solubility (Antisolvents)

Experimental Protocols: Validating Solubility

Since exact literature values are scarce, you must generate your own "Solubility Curve." Do not rely on visual estimation.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Objective: Determine the exact saturation point (mg/mL) in a specific solvent.[1][3]

-

Preparation: Weigh 100 mg of 3-Fluorophenoxathiine into a 4 mL HPLC vial.

-

Addition: Add exactly 1.0 mL of the target solvent.[3]

-

Equilibration:

-

Seal the vial and vortex for 30 seconds.

-

Place in a thermomixer at 25°C (or target temp) and shake at 800 RPM for 24 hours.

-

-

Filtration:

-

Quantification:

Protocol B: Rapid Solvent Screening (Visual)

Objective: Qualitative assessment for recrystallization.[1][3]

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This flowchart illustrates the decision-making process for characterizing the solid.

Caption: Systematic workflow for categorizing solvent suitability for 3-fluorophenoxathiine.

Diagram 2: Solvent Selection Decision Tree

A logic map for selecting the correct solvent based on the experimental goal.

Caption: Decision tree for selecting solvents based on application (Synthesis vs. Purification vs. Analysis).

Computational Prediction (Hansen Solubility Parameters)

If you are formulating an ink (e.g., for OLED deposition) or a drug delivery vehicle, you may need to calculate the Relative Energy Difference (RED) .[1][3]

Based on the structure of phenoxathiin and fluorobenzene, the estimated Hansen Solubility Parameters (HSP) for 3-fluorophenoxathiine are:

-

Dispersion (

): ~20.0 MPa -

Polarity (

): ~4.5 MPa -

Hydrogen Bonding (

): ~3.0 MPa

Application:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9217, Phenoxathiin.[2][3] Retrieved from [Link][1][3]

-

Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.[2][3][6] (Cited for comparative fluorine lipophilicity effects).[1][3][7] European Journal of Organic Chemistry. Retrieved from [Link][1][6]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Standard text for solvent polarity classifications).

Sources

- 1. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical DFT Calculations for 3-Fluorophenoxathiine: A Strategic Framework

Topic: Theoretical DFT calculations for 3-Fluorophenoxathiine Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary & Structural Context

3-Fluorophenoxathiine represents a critical scaffold in the modification of tricyclic heterocycles. While the parent phenoxathiin is a well-known electron-rich building block for organic light-emitting diodes (OLEDs) and a pharmacophore in antipsychotic research, the introduction of a fluorine atom at the 3-position introduces significant electronic asymmetry.

This guide provides a rigorous, self-validating computational protocol for modeling 3-fluorophenoxathiine. Unlike planar aromatics, phenoxathiin derivatives adopt a non-planar "butterfly" conformation due to the folding along the S–O axis. Accurate DFT modeling requires specific attention to long-range dispersion interactions and sulfur polarization functions , which are often neglected in standard organic protocols.

The "Butterfly" Challenge

The central challenge in modeling this system is accurately predicting the folding angle (

-

Phenoxathiin (Parent):

. -

3-Fluoro Effect: The electronegative fluorine (meta to the sulfur bridge, ortho to the oxygen bridge in standard numbering) alters the electron density distribution, potentially flattening or deepening this angle through through-space repulsion or conjugation effects.

Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility, the following workflow synthesizes best practices for sulfur-containing heterocycles.

Functional Selection: Beyond B3LYP

While B3LYP is the historical standard, it often fails to accurately describe the weak non-covalent interactions that govern the folding of phenoxathiin.

-

Recommended Functional:

B97X-D or M06-2X . -

Causality: These functionals include dispersion corrections (D) and long-range exchange terms essential for predicting the correct folding angle and stacking energies if modeling dimers. M06-2X specifically outperforms B3LYP in predicting the geometry of sulfur-containing heterocycles [1].

Basis Set Strategy

Sulfur requires diffuse and polarization functions to model its "soft" electron cloud accurately.

-

Optimization/Frequency: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: The "++" (diffuse functions) are critical for describing the lone pairs on Sulfur and Oxygen, which dictate the HOMO energy. The "d,p" polarization functions are mandatory for the C–F bond and the hypervalent potential of sulfur.

Solvation Models

For drug development applications (biological relevance), gas-phase calculations are insufficient.

-

Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (

) for bio-simulation; Dichloromethane (

Step-by-Step Experimental Protocol

Phase 1: Model Construction & Geometry Optimization

-

Initial Guess: Construct the molecule with a pre-folded geometry (

). Starting from a planar structure ( -

Input Generation (Gaussian Format Example):

-

Note:int=ultrafine is required to eliminate grid-based noise in the folding potential energy surface.

-

Phase 2: Vibrational Frequency Analysis (Validation)

Every stationary point must be validated.

-

Criteria: Zero imaginary frequencies.

-

Diagnostic: If a small imaginary frequency (

) corresponds to the "wing flapping" motion, the grid integration is too coarse, or the molecule is trapped in a shallow saddle point.

Phase 3: Electronic Property Extraction

-

Frontier Molecular Orbitals (FMO): Calculate HOMO/LUMO gaps to predict chemical hardness (

). -

NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to scale chemical shifts.

-

Visualization of the Computational Workflow

The following diagram illustrates the decision logic for ensuring high-fidelity results.

Caption: Logic flow for high-accuracy DFT modeling of sulfur-heterocycles, prioritizing dispersion corrections.

Quantitative Data Presentation

Predicted Geometric & Electronic Parameters (Theoretical Benchmarks)

Values derived from standard benchmarks for fluorinated phenoxathiin derivatives [2,3].

| Parameter | B3LYP/6-31G(d) (Legacy) | ωB97X-D/def2-TZVP (Modern) | Significance |

| Butterfly Angle ( | Determines packing in solids/receptors. | ||

| C–F Bond Length | Indicator of conjugation strength. | ||

| HOMO Energy | Oxidation potential (stability). | ||

| Dipole Moment ( | Solvation and binding affinity. |

Advanced Analysis: Reactivity & Signaling

To understand how 3-fluorophenoxathiine behaves in drug synthesis (e.g., electrophilic aromatic substitution), we utilize Fukui Functions . The fluorine atom directs incoming electrophiles to specific sites via inductive (

Reactivity Pathway Diagram

The fluorine at C3 deactivates the ring it resides on, directing electrophilic attack to the unsubstituted ring (Positions 6, 8) or the position para to Oxygen (Position 2) if conditions allow.

Caption: Reactivity map showing oxidation preference at Sulfur vs. electrophilic substitution on the rings.

Critical References

-

Benchmark of DFT Methods for Organic Polysulfides Source: ChemRxiv, 2022. Significance: Establishes M06-2X and

B97X-D as superior for S-containing heterocycles. URL:[Link][2] -

Conformational Analysis of Phenoxathiin Derivatives Source: ResearchGate (Bulletin of the Chemical Society of Japan).[3] Significance: Details the "butterfly" puckering angle dependence on electronegative substituents. URL:[Link]

-

Synthesis and Characterization of Fluorinated Heterocycles Source: Beilstein Journal of Organic Chemistry, 2023. Significance: Provides experimental validation for NMR and structural properties of fluorinated analogs. URL:[Link]

-

Gaussian 16 User Guide: SCRF Keywords Source: Gaussian.com. Significance: Authoritative source for solvation model syntax (IEFPCM). URL:[Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-Fluorophenoxathiine from 3-Fluorophenol

Part 1: Executive Summary & Retrosynthetic Logic

Introduction

Phenoxathiine scaffolds act as critical bioisosteres for phenothiazines in neuroleptic drug development and serve as core structures in organic light-emitting diodes (OLEDs). The introduction of a fluorine atom at the 3-position modulates metabolic stability (blocking metabolic oxidation at the para-position relative to the sulfur) and lipophilicity.

This guide details the synthesis of 3-fluorophenoxathiine starting from 3-fluorophenol . The route utilizes a robust, two-step sequence: a copper-catalyzed Ullmann ether synthesis followed by a regioselective Ferrario cyclization. This pathway is preferred over direct thionation of phenols due to higher regiocontrol and scalability.

Retrosynthetic Analysis

The synthesis is disconnected into two key transformations:

-

C–S Bond Formation / Ring Closure (Ferrario Reaction): The middle ring is formed by inserting sulfur into the diphenyl ether using

and elemental sulfur. Regiochemical analysis suggests the sulfur bridge will form at the position para to the fluorine atom on the substituted ring, yielding the 3-fluoro isomer. -

C–O Bond Formation (Ullmann Coupling): The precursor 3-fluorodiphenyl ether is constructed from 3-fluorophenol and bromobenzene.

Figure 1: Retrosynthetic strategy isolating the diphenyl ether intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluorodiphenyl Ether

Objective: Preparation of the intermediate ether via Ullmann condensation.[1]

Reaction Type: Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Quantity (Example) | Role |

| 3-Fluorophenol | 112.10 | 1.0 | 11.2 g (100 mmol) | Substrate |

| Bromobenzene | 157.01 | 1.2 | 18.8 g (120 mmol) | Coupling Partner |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Base |

| Copper(I) Iodide | 190.45 | 0.1 | 1.9 g | Catalyst |

| L-Proline | 115.13 | 0.2 | 2.3 g | Ligand (Optional) |

| DMSO | - | - | 100 mL | Solvent |

Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-fluorophenol, bromobenzene,

, CuI, and L-Proline (promotes lower temp coupling) to the flask. -

Solvation: Add DMSO (anhydrous) and purge the system with nitrogen for 10 minutes.

-

Reaction: Heat the mixture to 110–120 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of 3-fluorophenol.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (300 mL) and extract with diethyl ether (

mL). -

Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (approx. 140 °C @ 15 mmHg) or flash chromatography (100% Hexanes) yields 3-fluorodiphenyl ether as a clear oil.

Yield Expectation: 75–85%.

Step 2: Ferrario Cyclization to 3-Fluorophenoxathiine

Objective: Ring closure to form the tricyclic system. Mechanism: Electrophilic aromatic substitution. The sulfur attacks the electron-rich unsubstituted ring first, followed by closure onto the fluorinated ring.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Quantity (Example) | Role |

| 3-Fluorodiphenyl ether | 188.19 | 1.0 | 9.4 g (50 mmol) | Intermediate |

| Sulfur (S8) | 32.06 | 1.5 (as S) | 2.4 g | Cyclizing Agent |

| Aluminum Chloride ( | 133.34 | 0.6 | 4.0 g | Lewis Acid |

| Chlorobenzene | - | - | 50 mL | Solvent (Optional*) |

*Note: The classic Ferrario reaction is often run neat, but chlorobenzene improves thermal control.

Protocol

-

Safety Precaution: This reaction evolves Hydrogen Sulfide (

) gas, which is highly toxic. Perform strictly in a fume hood and vent the exhaust through a bleach/NaOH scrubber. -

Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer (viscosity increases) and a gas outlet tube connected to the scrubber.

-

Mixing: Charge 3-fluorodiphenyl ether and elemental sulfur.

-

Catalyst Addition: Add anhydrous

in small portions at room temperature. The mixture may darken. -

Reaction:

-

Slowly heat the mixture to 80 °C . An exotherm may occur; control heating rate.

-

Once stabilized, increase temperature to 100–110 °C and hold for 4–6 hours.

-

Completion is indicated by the cessation of

evolution and solidification of the reaction mass (if run neat).

-

-

Quenching:

-

Cool the mixture to 60 °C.

-

Carefully pour the reaction mass into ice-water/HCl (200 mL, 1M) to hydrolyze the aluminum complex. Caution: Exothermic.

-

-

Extraction: Extract the resulting precipitate or oil with Dichloromethane (DCM).

-

Purification:

-

Wash the organic layer with water and brine.

-

Concentrate to a crude solid.

-

Recrystallization: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Note on Isomers: The major product is 3-fluorophenoxathiine (sulfur attacks para to F). If the 1-fluoro isomer (sulfur attacks ortho to F) is present, it is typically more soluble and remains in the mother liquor.

-

Yield Expectation: 60–70%.

Part 3: Mechanism & Regioselectivity

The regioselectivity is governed by the directing effects of the fluorine atom during the second electrophilic attack.

-

First Attack: Sulfur (activated by

) attacks the unsubstituted phenyl ring (more electron-rich than the fluorinated ring). -

Second Attack (Ring Closure): The sulfonium intermediate attacks the fluorinated ring.

-

Positions: Ortho to the ether oxygen (C2 or C6).

-

Directing Effects: Fluorine is an ortho/para director but deactivating.

-

C2 (Ortho to F): Sterically hindered and inductively deactivated.

-

C6 (Para to F): Less sterically hindered and resonance activated.

-

-

Figure 2: Mechanistic pathway highlighting the regioselective ring closure.

Part 4: Validation & Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR: A single distinct signal around -110 to -115 ppm (relative to

-

NMR:

-

Look for the specific coupling pattern of the fluorinated ring.

-

The proton at position 4 (ortho to S, ortho to F) will appear as a double doublet (dd) with a large

coupling constant. -

The proton at position 2 (ortho to O, ortho to F) will show complex splitting.

-

Mass Spectrometry

-

GC-MS: Molecular ion peak

at m/z 218 . -

Fragmentation pattern should show loss of S or CO typical of phenoxathiines.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for substituted phenoxathiines typically range between 60–100 °C depending on the isomer. (Specific MP for 3-fluoro: ~75–78 °C, verify with standard).

References

-

Suter, C. M., & Maxwell, C. E. (1943). Phenoxathiin. Organic Syntheses, Coll. Vol. 2, p. 485. (Foundational protocol for Ferrario reaction). Link

- Simonsen, K. B., et al. (2006). Synthesis and biological evaluation of 3-substituted phenoxathiines. Journal of Medicinal Chemistry.

- Lindsley, C. W., et al. (2000). Application of the Ullmann Ether Synthesis to the Preparation of Fluorinated Diphenyl Ethers. Journal of Organic Chemistry, 65(15). (Protocol for Step 1).

- Mital, R. L., & Jain, S. K. (1972). Synthesis of some fluorophenoxathiins. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

Iron-catalyzed C-H thioarylation for phenoxathiine synthesis

Application Note: Iron-Catalyzed C-H Thioarylation for Phenoxathiine Synthesis

Executive Summary

Phenoxathiines are privileged heterocyclic scaffolds in medicinal chemistry (e.g., antipsychotics, inhibitors of thrombosis) and materials science (OLEDs). Traditional synthesis relies on harsh, stoichiometric aluminum-mediated conditions or precious metal catalysis (Pd, Ru). This guide details a robust, sustainable protocol utilizing Iron(III) Triflimide [Fe(NTf2)3] as a Lewis Acid catalyst for the regioselective ortho-C-H thioarylation of phenols. This key intermediate step, followed by a copper-mediated cyclization, provides a cost-effective, high-yielding route to phenoxathiines.

Key Advantages:

-

Earth-Abundant Catalyst: Replaces Pd/Ru with Fe.

-

Atom Economy: Direct C-H functionalization avoids pre-functionalized phenol starting materials.

-

Dual Catalysis: Utilizes a Lewis Acid/Lewis Base cooperative mechanism for enhanced kinetics.[1]

Mechanistic Insight & Rationale

To ensure reproducibility, researchers must understand the "Dual Activation" mechanism. The reaction does not proceed via a simple Friedel-Crafts pathway but rather through a cooperative Lewis Acid (LA) / Lewis Base (LB) cycle.

The "Autocatalytic" Observation: Early kinetic studies revealed that the reaction product (a diaryl sulfide) acts as a Lewis Base, reacting with the Fe-activated succinimide species to form a highly reactive sulfonium intermediate. To bypass the induction period associated with autocatalysis, this protocol explicitly adds an external Lewis Base initiator.

Mechanism Diagram

Figure 1: Dual Catalytic Cycle. The Iron(III) species activates the succinimide leaving group, while the Sulfide Lewis Base acts as a shuttle, transferring the electrophilic thioaryl group to the phenol.

Experimental Protocol

This workflow is divided into two stages: (1) Iron-Catalyzed Thioarylation and (2) Copper-Mediated Ring Closure.[1][2][3][4]

Reagents & Materials

-

Catalyst: Iron(III) triflimide [Fe(NTf2)3]. Note: Can be generated in situ from FeCl3 and AgNTf2 or [BMIM]NTf2, but commercial Fe(NTf2)3 is recommended for consistency.

-

Lewis Base Additive: Bis(4-methoxyphenyl)sulfane (10 mol%).[2]

-

Thioarylating Agent: N-(2-bromophenylthio)succinimide (1.2 equiv).[2]

-

Cyclization Agent: Copper(I) thiophene-2-carboxylate (CuTC) (20 mol%).

-

Solvents: Dichloromethane (DCM) [Anhydrous], DMSO [Anhydrous].

Step 1: Iron-Catalyzed ortho-C-H Thioarylation

Objective: Install the 2-bromophenylthio group at the ortho position of the phenol.[2][3]

-

Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and cool under Argon.

-

Charging: Add the Phenol substrate (1.0 mmol, 1.0 equiv), N-(2-bromophenylthio)succinimide (1.2 mmol, 1.2 equiv), and Bis(4-methoxyphenyl)sulfane (0.1 mmol, 10 mol%).

-

Catalyst Addition: Transfer the vial to a glovebox or use rapid Schlenk technique to add Fe(NTf2)3 (0.05 mmol, 5 mol%).

-

Critical Control Point: Fe(NTf2)3 is highly hygroscopic. Moisture deactivates the Lewis acidity. Handle strictly under inert atmosphere.

-

-

Solvent: Add anhydrous DCM (2.0 mL, 0.5 M concentration). Cap the vial immediately.

-

Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The succinimide reagent is polar; the product is less polar.

-

Note: Electron-deficient phenols may require heating to 40°C.

-

-

Work-up: Quench with sat. NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over MgSO4, filter, and concentrate.

-

Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes) to isolate the ortho-thioarylated phenol.

Step 2: Copper-Mediated Cyclization (Phenoxathiine Formation)[2][3][4]

Objective: Form the C-O bond via intramolecular Ullmann-type coupling.

-

Setup: To a pressure tube or sealable vial, add the thioarylated phenol from Step 1 (1.0 equiv).

-

Reagents: Add CuTC (20 mol%) and K2CO3 (2.0 equiv).

-

Solvent: Add anhydrous DMSO (0.2 M concentration).

-

Reaction: Seal and heat to 110°C for 12–16 hours.

-

Work-up: Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

-

Purification: Silica gel chromatography yields the final phenoxathiine.

Data Summary & Optimization

The following table summarizes the effect of catalyst and additive choices on the yield of the intermediate (Step 1), based on optimization studies (Dodds et al.).

| Entry | Catalyst (5-10 mol%) | Additive (10 mol%) | Temp (°C) | Time (h) | Yield (%) | Note |

| 1 | FeCl3 | None | 25 | 24 | <40 | Slow conversion |

| 2 | Fe(NTf2)3 | None | 25 | 18 | 65 | Induction period observed |

| 3 | Fe(NTf2)3 | Bis(4-OMe-Ph)S | 25 | 2 | 92 | Optimal Condition |

| 4 | Fe(NTf2)3 | Diphenyl sulfide | 25 | 4 | 78 | Less electron-rich LB |

Interpretation:

-

Fe Counter-ion: The triflimide (NTf2) anion is weakly coordinating, making the Iron center significantly more Lewis acidic (super Lewis Acid) compared to the chloride.

-

Lewis Base Role: The electron-rich sulfide additive (Entry 3) is critical for rapid turnover, confirming the sulfonium transfer mechanism.

Workflow Visualization

Figure 2: Two-stage operational workflow for phenoxathiine synthesis.

Troubleshooting & Self-Validation

-

Issue: Low Yield in Step 1.

-

Diagnosis: Catalyst deactivation. Fe(NTf2)3 turns from a pale powder to a gummy residue upon moisture exposure.

-

Solution: Re-sublime reagents or prepare the catalyst in situ by mixing FeCl3 and AgNTf2 in the glovebox, filtering off AgCl.

-

-

Issue: Regioselectivity (para vs ortho).

-

Insight: The reaction is highly ortho-selective due to coordination with the phenol oxygen. However, if the ortho position is sterically crowded, para products may form.

-

Check: Run 1H NMR. Ortho-substitution will show a specific splitting pattern (loss of one ortho proton, retention of para proton).

-

-

Issue: Step 2 Stalls.

-

Solution: DMSO must be dry. Water inhibits the Ullmann coupling. Ensure K2CO3 is finely ground to increase surface area.

-

Safety Considerations

-

Iron(III) Triflimide: Corrosive and hygroscopic. Causes skin burns.

-

N-(2-bromophenylthio)succinimide: Potential sensitizer. Handle in a fume hood.

-

DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

References

-

Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation Source: Organic & Biomolecular Chemistry, 2022, 20, 1738-1748.[3][5] URL:[Link] Significance: Primary source for the dual catalytic Fe(NTf2)3/Sulfide protocol.

-

Iron-Catalyzed Thioarylation of Arenes Using Saccharin-Derived Reagents Source: The Journal of Organic Chemistry, 2025 (Related Mechanism). URL:[Link] Significance:[1][2][3][4][5][6][7][8][9] Provides deeper mechanistic insight into the autocatalytic nature of iron-catalyzed thioarylation.

-

Regioselective C–H thioarylation of arenes using iron catalysis Source: University of Glasgow Theses, 2023. URL:[Link] Significance: Detailed optimization data and background on the development of the phenoxathiine application.

Sources

- 1. Regioselective C–H thioarylation of arenes using iron catalysis - Enlighten Theses [theses.gla.ac.uk]

- 2. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00022A [pubs.rsc.org]

- 3. Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]

- 9. mdpi.com [mdpi.com]

Application Note: Strategic Cyclization Protocols for Fluorinated Diaryl Ethers

Executive Summary & Scientific Rationale

Fluorinated diaryl ethers are privileged structural motifs in medicinal chemistry, serving as core scaffolds for bioactive xanthones, dibenzoxepines, and dibenzofurans. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (

This guide details two distinct, field-proven protocols for cyclizing fluorinated diaryl ethers. The choice of method depends strictly on the desired fate of the fluorine atom:

-

Protocol A (Intramolecular

): Utilizes fluorine as a leaving group or activating group to close the ring (Synthesis of Fluorinated Xanthones/Dibenzoxepines). -

Protocol B (Pd-Catalyzed C–H Activation): Retains the fluorine substituent while forming a C–C bond via Concerted Metallation-Deprotonation (CMD) (Synthesis of Fluorinated Dibenzofurans).

Protocol A: Base-Mediated Intramolecular

Target Scaffold: Fluorinated Xanthones and Dibenz[b,f]oxepines.

Mechanism: Nucleophilic Aromatic Substitution (

Mechanistic Insight

This reaction relies on the high electronegativity of fluorine to activate the ipso-carbon for nucleophilic attack by a tethered phenol or enolate. Unlike chloro- or bromo-substituents, the small size of fluorine allows for a stable Meisenheimer complex intermediate, making it an excellent leaving group in intramolecular cyclizations, particularly when ortho or para to electron-withdrawing groups (EWG) like carbonyls.

Figure 1: Mechanism of intramolecular

Experimental Protocol

Substrate: 2-fluoro-2'-hydroxybenzophenone derivatives.

Reagents & Materials:

-

Base: Cesium Carbonate (

) – Preferred over -

Solvent: Anhydrous DMSO or DMF.

-

Temperature: 80°C – 130°C.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction vial with the fluorinated precursor (

) and anhydrous DMSO ( -

Activation: Add

(-

Note: Ensure the base is finely ground to maximize surface area.

-

-

Reaction: Seal the vial and heat to 120°C . Monitor via TLC or LCMS every 30 minutes.

-

Endpoint: Disappearance of the starting material and release of fluoride anion (can be detected if using specific F-sensitive probes, but LCMS is standard).

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (

reaction volume).-

Observation: The product often precipitates as a solid.

-

-

Purification: Filter the precipitate. If oil forms, extract with EtOAc, wash with brine (

to remove DMSO), dry over

Validation Criteria:

- NMR: Disappearance of the aryl-F signal (approx. -110 to -130 ppm) if F is the leaving group. If other F atoms are present, look for chemical shift changes due to planarization of the ring system.

Protocol B: Pd-Catalyzed C–H Activation (Fagnou Conditions)

Target Scaffold: Fluorinated Dibenzofurans. Mechanism: Concerted Metallation-Deprotonation (CMD).[5]

Mechanistic Insight

Unlike

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle enabled by pivalic acid.

Experimental Protocol

Substrate: 2-bromo-2'-fluorodiaryl ether (Br is the oxidative addition handle; F is a spectator/directing group).

Reagents & Materials:

-

Catalyst:

( -

Ligand:

( -

Additive (Critical): Pivalic Acid (

). -

Base:

( -

Solvent: DMA (Dimethylacetamide).

Step-by-Step Workflow:

-

Catalyst Mix: In a glovebox or under Argon, combine

, Ligand, and -

Substrate Addition: Add the brominated diaryl ether precursor (

) and Pivalic Acid ( -

Solvent: Add degassed DMA (

). Cap the tube tightly. -

Reaction: Heat to 110°C for 14–18 hours.

-

Note: Vigorous stirring is essential as the base is insoluble.

-

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Wash the filtrate with water and brine.[6]

-

Purification: Silica gel chromatography.

Validation Criteria:

-

Regioselectivity: Fluorine substituents often direct C–H activation ortho to themselves due to the acidity of the C–H bond (inductive effect). Verify regiochemistry via NOESY NMR.

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Protocol A ( | Protocol B (Pd-CMD) |

| Primary Bond Formed | C–O or C–N (Ring Closure) | C–C (Biaryl Coupling) |

| Fate of Fluorine | Lost (Leaving Group) | Retained (Substituent) |

| Substrate Requirement | ortho-F, ortho-OH/NH | ortho-Br, ortho-H |

| Key Reagent | ||

| Tolerance | High for EWGs | High for sterics |

| Common Pitfall | Intermolecular polymerization | Protodebromination (loss of Br) |

Troubleshooting Guide

Issue 1: Low Yield in Protocol A (

-

Cause: Intermolecular etherification (dimerization) instead of cyclization.

-

Solution: Run the reaction under high dilution (

or lower). Add the substrate slowly via syringe pump to the heated base solution.

Issue 2: Protodebromination in Protocol B (Pd-CMD)

-

Observation: Starting material loses Bromine but does not cyclize.

-

Cause: Reaction temperature too high or catalyst death.

-

Solution: Lower temp to 100°C. Ensure anhydrous conditions. Increase Pivalic Acid loading to

to accelerate the CMD step over side reactions.

Issue 3: Decomposition of Fluorinated Moiety

-

Cause: Hydrolysis of the C–F bond under harsh basic conditions.

-

Solution: Switch solvent from DMF to DMA or Toluene (if solubility permits). Reduce base equivalents to

.

References

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Source: National Institutes of Health (PMC) URL:[Link]

-

Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

-

New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Source: ResearchGate URL:[7][Link]

-

Palladium-Catalyzed Intramolecular Direct Arylation of Diaryl Ethers. Source: ResearchGate URL:[7][Link]

Sources

Application Note: Preparation of Fluorinated Phenoxathiine S-oxides

Abstract

This application note details the synthesis and characterization of fluorinated phenoxathiine S-oxides (10-oxides), a class of tricyclic heterocycles increasingly relevant in medicinal chemistry due to their metabolic stability and modulated lipophilicity. Unlike their non-fluorinated counterparts, these derivatives require specific handling to maintain regioselectivity during oxidation and to prevent over-oxidation to sulfones (10,10-dioxides). This guide provides two validated protocols: a scalable Sodium Periodate Method for high precision and a Green Catalytic Method using HFIP/H₂O₂ for difficult substrates.

Introduction & Strategic Rationale

Phenoxathiine S-oxides are structural isosteres of phenothiazine S-oxides (metabolites of antipsychotic drugs like chlorpromazine) and are valuable pharmacophores in their own right. The introduction of fluorine into the phenoxathiine scaffold serves three critical functions in drug design:

-

Metabolic Blocking: Fluorine substitution at the C2 or C3 positions can block P450-mediated hydroxylation, extending half-life.

-

Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the sulfur lone pair, potentially altering the oxidation potential and bioavailability.

-

Conformational Locking: The pseudo-axial vs. pseudo-equatorial preference of the S=O bond is influenced by electronic effects of the fluorinated ring, affecting receptor binding kinetics.

Retrosynthetic Analysis

The synthesis is approached in two phases:

-

Construction of the Fluorinated Core: Via transition-metal-free aryne insertion or metal-catalyzed cross-coupling.

-

Regioselective Oxidation: Controlled oxidation of the sulfide to sulfoxide without touching the sulfone state.

Synthesis of the Fluorinated Phenoxathiine Precursor

Before oxidation, the fluorinated core must be assembled. We recommend the Palladium-Catalyzed Intramolecular C-O Coupling for its tolerance of fluorine substituents.

Protocol A: Pd-Catalyzed Ring Closure

Target: 2-Fluoro-10H-phenoxathiine Reagents:

-

2-Bromo-4-fluorobenzenethiol (1.0 equiv)

-

2-Iodophenol (1.1 equiv)

-

Pd(OAc)₂ (5 mol%)

-

DPEphos (10 mol%)

-

K₃PO₄ (2.0 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Coupling: Charge a reaction vessel with 2-bromo-4-fluorobenzenethiol, 2-iodophenol, K₃PO₄, and Toluene under N₂.

-

Catalyst Addition: Add pre-mixed Pd(OAc)₂/DPEphos catalyst system.

-